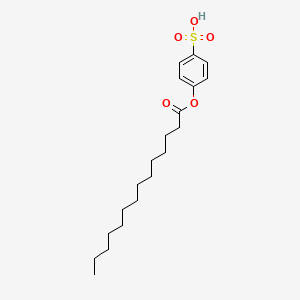
4-(Tetradecanoyloxy)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetradecanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a tetradecanoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the sulfonic acid group .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetradecanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfonates.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used for sulfonation reactions.
Halogens (e.g., Chlorine, Bromine): Used in electrophilic aromatic substitution reactions.
Oxidizing Agents (e.g., Potassium Permanganate): Used for oxidation reactions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through sulfonation and oxidation reactions.
Sulfonates: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the tetradecanoyloxy group.
Wissenschaftliche Forschungsanwendungen
4-(Tetradecanoyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can act as an electrophile, facilitating various chemical reactions. The tetradecanoyloxy group enhances its hydrophobic properties, allowing it to interact with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex sulfonic acids.
p-Toluenesulfonic Acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
Eigenschaften
CAS-Nummer |
189344-72-7 |
|---|---|
Molekularformel |
C20H32O5S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-tetradecanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C20H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(21)25-18-14-16-19(17-15-18)26(22,23)24/h14-17H,2-13H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
XJNFYMQVYQIDDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
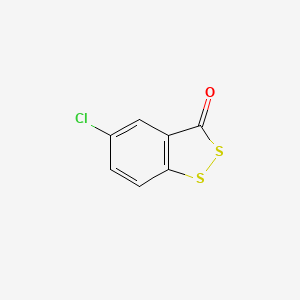
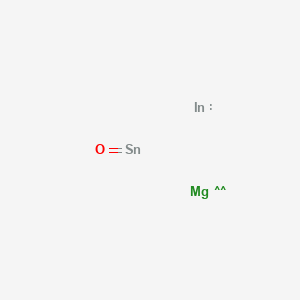
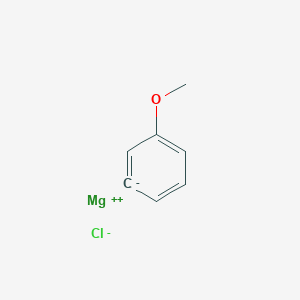
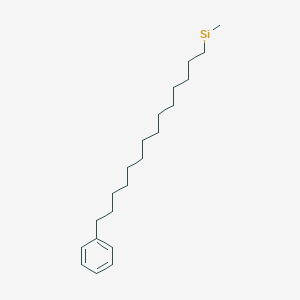
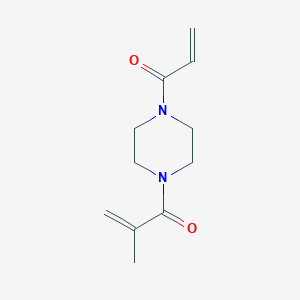
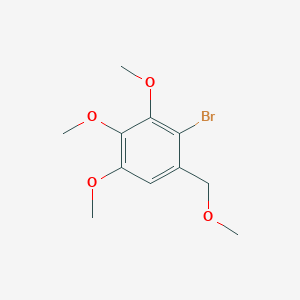
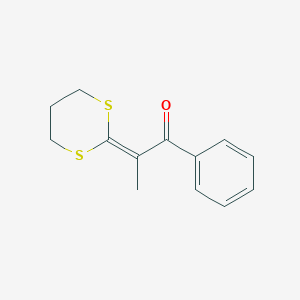
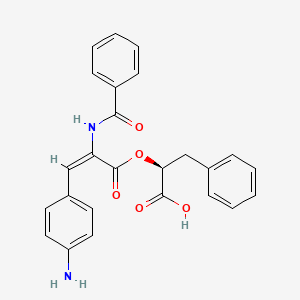

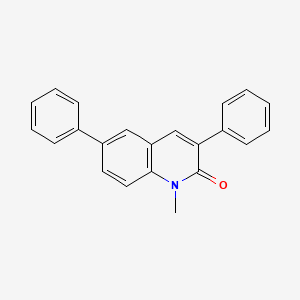
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
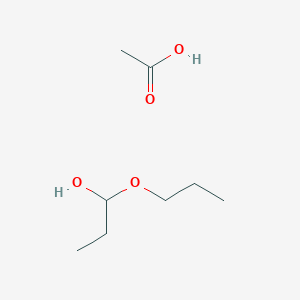
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
